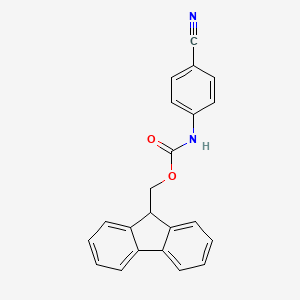

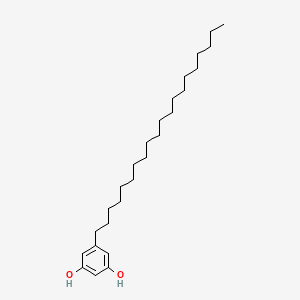

![molecular formula C16H14NO6S+ B15088434 Hydroxy-[[4-(2-methoxycarbonylphenyl)sulfanylcarbonylphenyl]methoxy]-oxoazanium](/img/structure/B15088434.png)

Hydroxy-[[4-(2-methoxycarbonylphenyl)sulfanylcarbonylphenyl]methoxy]-oxoazanium

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

SE 175 is an organic nitrate compound belonging to the same class as nitroglycerin. It acts as a nitric oxide donor in vivo following the reductive transformation of the nitrate group to nitric oxide. This compound is known for its vasodilatory properties and has clinical applications in the treatment of angina. Additionally, nitric oxide donors like SE 175 confer neuroprotection and relieve neuropathic pain .

Preparation Methods

Synthetic Routes and Reaction Conditions

SE 175 is synthesized through the nitroxyacylation of thiosalicylates. The process involves the reaction of thiosalicylic acid with nitrooxyacyl chloride under controlled conditions to form the desired product. The reaction typically requires an inert atmosphere and a suitable solvent such as dichloromethane. The reaction mixture is stirred at low temperatures to ensure the complete formation of SE 175 .

Industrial Production Methods

Industrial production of SE 175 follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or chromatography techniques to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions

SE 175 undergoes several types of chemical reactions, including:

Oxidation: The nitrate group in SE 175 can be oxidized to form various nitrogen oxides.

Reduction: The nitrate group can be reduced to release nitric oxide, which is the active species responsible for its biological effects.

Substitution: The ester group in SE 175 can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reductive conditions often involve the use of reducing agents such as sodium borohydride or catalytic hydrogenation.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the ester group.

Major Products Formed

Oxidation: Nitrogen oxides such as nitric oxide and nitrogen dioxide.

Reduction: Nitric oxide.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

SE 175 has a wide range of scientific research applications, including:

Chemistry: Used as a nitric oxide donor in various chemical reactions and studies.

Biology: Investigated for its role in cell signaling and as a tool to study nitric oxide-mediated processes.

Medicine: Explored for its therapeutic potential in treating cardiovascular diseases, neuroprotection, and pain relief.

Industry: Utilized in the development of nitric oxide-releasing materials and coatings

Mechanism of Action

SE 175 exerts its effects through the release of nitric oxide following the reductive transformation of the nitrate group. Nitric oxide is a potent vasodilator that activates soluble guanylate cyclase in endothelial cells, leading to the production of cyclic guanosine monophosphate (cGMP). This signaling molecule induces smooth muscle relaxation and vasodilation. Additionally, nitric oxide has neuroprotective effects and can modulate pain pathways .

Comparison with Similar Compounds

Similar Compounds

Nitroglycerin: Another organic nitrate compound used as a vasodilator.

Isosorbide Dinitrate: A nitrate compound with similar vasodilatory properties.

Nicorandil: A nitrate compound that also acts as a potassium channel opener

Uniqueness of SE 175

SE 175 is unique due to its specific nitroxyacylated thiosalicylate structure, which facilitates the reductive release of nitric oxide more efficiently compared to other nitrate compounds. This structural feature enhances its potency and effectiveness in inducing vasodilation and providing neuroprotection .

Properties

Molecular Formula |

C16H14NO6S+ |

|---|---|

Molecular Weight |

348.4 g/mol |

IUPAC Name |

hydroxy-[[4-(2-methoxycarbonylphenyl)sulfanylcarbonylphenyl]methoxy]-oxoazanium |

InChI |

InChI=1S/C16H14NO6S/c1-22-15(18)13-4-2-3-5-14(13)24-16(19)12-8-6-11(7-9-12)10-23-17(20)21/h2-9H,10H2,1H3,(H,20,21)/q+1 |

InChI Key |

SMGJLPSXAAUTFD-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC=CC=C1SC(=O)C2=CC=C(C=C2)CO[N+](=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

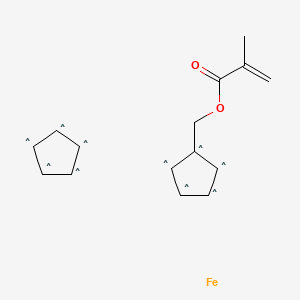

![(Acetonitrile)[2-(dicyclohexylphosphino)3,6-dimethoxy-2',4',6'-triisopropyl-1,1'-biphenyl] gold(I) hexafluoroantimonate](/img/structure/B15088376.png)

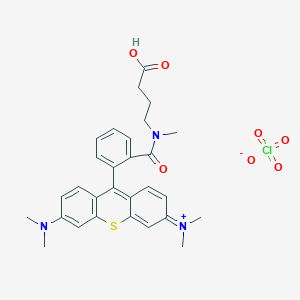

![Glycine-1-13c,N-[(3a,5b,7a,12a)-3,7,12-trihydroxy-24-oxocholan-24-yl]-](/img/structure/B15088393.png)

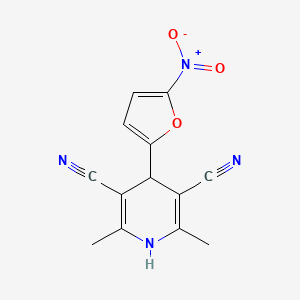

![(1S,4R,5R)-4-methyl-1-propan-2-ylbicyclo[3.1.0]hexan-3-one;(1S,4S,5R)-4-methyl-1-propan-2-ylbicyclo[3.1.0]hexan-3-one](/img/structure/B15088410.png)

![4-(([1,1'-Biphenyl]-4-ylmethylene)amino)-3-(2-methoxyphenyl)-1H-1,2,4-triazole-5(4H)-thione](/img/structure/B15088417.png)